molecular formula C18H19N3O5 B2932170 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine CAS No. 2034284-56-3

2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine

Número de catálogo: B2932170
Número CAS: 2034284-56-3
Peso molecular: 357.366
Clave InChI: SDLDWRIWGMHTGU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a heterocyclic molecule featuring a pyrazine core substituted with a 3-methoxy group and a pyrrolidine-ether linkage to a 2,3-dihydro-1,4-benzodioxine-5-carbonyl moiety.

Propiedades

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-23-16-17(20-7-6-19-16)26-12-5-8-21(11-12)18(22)13-3-2-4-14-15(13)25-10-9-24-14/h2-4,6-7,12H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLDWRIWGMHTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxine core. This can be achieved through ring-closing metathesis using a nitro-Grela catalyst . The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzodioxine intermediate. The final step involves the coupling of the methoxypyrazine moiety, which can be achieved through a variety of methods, including palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the ring-closing metathesis step and the development of more efficient catalysts for the coupling reactions. Additionally, purification techniques such as crystallization and chromatography would be employed to ensure the final product’s purity.

Análisis De Reacciones Químicas

Types of Reactions

2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Aplicaciones Científicas De Investigación

2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine involves its interaction with specific molecular targets. The benzodioxine ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity to its targets, while the methoxypyrazine moiety can influence the compound’s overall pharmacokinetic properties .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares key features with several analogs documented in the evidence:

Analog 1 : 2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (BK42731, CAS 2097917-48-9)
  • Structural Differences: Core Ring: Pyridazinone vs. pyrazine in the target compound. Substituent: Piperidine ring (6-membered) vs. pyrrolidine (5-membered). Functional Groups: Additional pyrazole substituent absent in the target.
Analog 2 : 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS 741733-98-2)
  • Structural Differences :
    • Core : Pyrrolidone vs. pyrazine.
    • Substituent : Thiazole amide vs. methoxy-pyrazine.
  • Implications : The thiazole group may enhance interactions with metal ions or polar residues in biological targets.
Analog 3 : 2-Methoxy-3-(1-methylpropyl) Pyrazine (CAS 24168-70-5)
  • Structural Differences :
    • Substituent : Branched alkyl chain vs. benzodioxine-pyrrolidine ether.
    • Complexity : Simpler structure with fewer aromatic systems.

Physicochemical Properties

Property Target Compound BK42731 CAS 741733-98-2
Molecular Formula C₁₉H₂₀N₃O₅* C₂₂H₂₃N₅O₄ C₁₈H₁₉N₃O₃S
Molecular Weight ~370.38 g/mol 421.45 g/mol 357.43 g/mol
Key Functional Groups Methoxy, benzodioxine, pyrrolidine Pyridazinone, pyrazole, piperidine Thiazole, pyrrolidone

Spectral Characterization

  • NMR and MS : Analogous compounds (e.g., ) highlight the importance of ¹H/¹³C NMR for confirming substituent positions and MS for verifying molecular weight.
  • IR : Key peaks for carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) groups are expected, as seen in benzodioxine derivatives .

Actividad Biológica

2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis and Structure

The compound features a complex structure that includes a methoxypyrazine moiety linked to a pyrrolidine ring, which is further connected to a 2,3-dihydro-1,4-benzodioxine-5-carbonyl group. The synthesis typically involves multi-step reactions that integrate these structural components. For instance, the synthesis may begin with the formation of the benzodioxine core followed by the introduction of the pyrrolidine and methoxy groups through nucleophilic substitution or coupling reactions.

Structural Formula

The molecular formula is C15H18N2O4C_{15}H_{18}N_{2}O_{4}, with a molecular weight of approximately 290.31 g/mol.

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of compounds related to 2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine. For example, derivatives of 2,3-dihydro-1,5-benzothiazepines showed significant inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism. The most potent compounds demonstrated IC50 values ranging from 2.62 to 10.11 μM compared to acarbose (IC50 = 37.38 μM) .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. Kinetic studies indicate that these compounds act as competitive inhibitors against α-glucosidase. This suggests that they may effectively lower blood glucose levels by delaying carbohydrate absorption in the intestines.

Case Studies

Several studies have reported on the efficacy of related compounds in vivo:

  • Study on Antidiabetic Activity : In one study involving diabetic rats treated with various derivatives, significant reductions in blood glucose levels were observed. For instance:
    • Compound 2B reduced blood glucose from 379.31 mg/dL to 286.09 mg/dL at a dose of 10 mg/kg .
    • After 28 days of treatment, blood glucose levels dropped to 127.81 mg/dL for compound 2B at the same dosage.
CompoundDose (mg/kg)Initial Glucose (mg/dL)Final Glucose (mg/dL)
Control -379.31379.31
2B 10379.31286.09
2B 20379.31104.15

Toxicity Studies

Toxicity assessments have indicated that many derivatives exhibit low toxicity profiles, making them suitable candidates for further development in therapeutic applications .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.